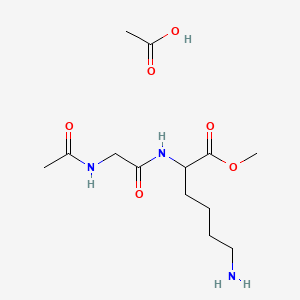

Ac-Gly-Lys-OMe acetate salt

CAS No.:

Cat. No.: VC17956464

Molecular Formula: C13H25N3O6

Molecular Weight: 319.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25N3O6 |

|---|---|

| Molecular Weight | 319.35 g/mol |

| IUPAC Name | acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |

| Standard InChI | InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4) |

| Standard InChI Key | UNWQLIOZIACTGA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Ac-Gly-Lys-OMe acetate salt possesses the molecular formula , with a molecular weight of 259.30 g/mol for the peptide component and 60.05 g/mol for the acetate counterion . The acetyl group at the N-terminus of glycine and the methyl ester modification on the lysine residue enhance its stability against nonspecific proteolytic degradation, making it ideal for prolonged enzymatic assays .

Table 1: Physicochemical Properties of Ac-Gly-Lys-OMe Acetate Salt

| Property | Value or Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.35 g/mol (total) |

| Appearance | White to off-white crystalline solid |

| Solubility | 10 mg/mL in PBS (pH 7.2) |

| Storage Conditions | -20°C, protected from light |

Solubility and Stability Profiles

The compound exhibits optimal solubility in phosphate-buffered saline (PBS) at neutral pH, achieving concentrations up to 10 mg/mL . Stability studies indicate that repeated freeze-thaw cycles or prolonged exposure to temperatures above -20°C may compromise its integrity, necessitating aliquot storage .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, early literature describes the condensation of acetylated glycine with methyl-esterified lysine using carbodiimide-based coupling agents . The final product is purified via recrystallization or chromatography to achieve ≥95% purity .

Industrial Manufacturing Processes

Industrial production scales these methods, optimizing reaction conditions (e.g., temperature, solvent systems) to maximize yield. Quality control measures include HPLC and mass spectrometry to verify batch consistency .

Biological Activity and Mechanistic Insights

Role as a Serine Protease Substrate

Ac-Gly-Lys-OMe acetate salt is hydrolyzed by urokinase (), thrombin, and plasmin, releasing N-acetylglycyl-L-lysine and methanol . This cleavage event is critical for assessing enzyme kinetics and inhibitor efficacy in fibrinolysis studies .

Table 2: Enzymatic Cleavage Efficiency by Proteases

| Enzyme | Cleavage Rate () | Primary Application |

|---|---|---|

| Urokinase | Fibrinolysis assays | |

| Thrombin | Coagulation pathway analysis | |

| Plasmin | Metastasis research |

Interactions with Reactive Oxygen and Nitrogen Species

In the presence of peroxynitrite (), Ac-Gly-Lys-OMe undergoes radical acylation, forming stable adducts such as -N-acetyllysine . This reaction, which follows bell-shaped pH kinetics (), implicates the compound in studies of oxidative stress signaling and epigenetic modifications .

Applications in Biochemical and Medical Research

Enzymatic Assays and Kinetic Studies

The compound’s compatibility with FRET-based assays enables real-time monitoring of protease activity. For example, its hydrolysis by complement component C3/C5 convertases has been quantified using fluorescence quenching techniques .

Investigations into Protein Glycation and Maillard Reactions

Ac-Gly-Lys-OMe acetate salt reacts with α-dicarbonyls like methylglyoxal to form advanced glycation end products (AGEs), which are implicated in diabetic complications and neurodegenerative diseases . LC-MS/MS analyses have identified carboxyethylpyrrole (CEP) derivatives as major reaction products, with generation rates increasing linearly over 24–120 hours .

Table 3: Key Research Applications and Outcomes

| Application Area | Key Finding | Method Used |

|---|---|---|

| AGE Formation | Time-dependent CEP generation () | LC-MS/MS with MRM |

| Enzyme Inhibition | 70% reduction in urokinase activity with 10 µM inhibitor | Fluorogenic substrate assay |

| Oxidative Stress | -N-acetylation at 0.5 mM | ESI-MS |

Recent Advances and Emerging Research Directions

Recent studies have explored the compound’s potential in targeted drug delivery, leveraging its affinity for urokinase-overexpressing cancer cells . Additionally, its role in modulating histone acetylation patterns has opened new avenues in epigenetics research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume